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molecular formula C10H10F2N2O4 B8402754 Methyl 5-(2-ethoxy-1,1-difluoro-2-oxoethyl)pyrazine-2-carboxylate

Methyl 5-(2-ethoxy-1,1-difluoro-2-oxoethyl)pyrazine-2-carboxylate

Cat. No. B8402754
M. Wt: 260.19 g/mol
InChI Key: AGTYMMRMXCSCSE-UHFFFAOYSA-N
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Patent
US09227942B2

Procedure details

To a mixture of zinc powder (4.58 g, 0.070 mol) and triglyme (35 mL) was added TMSBr (0.91 mL, 0.007 mol) under nitrogen, and the mixture was stirred at 70° C. for 1.5 h. After the mixture was cooled to room temperature, ethyl bromodifluoroacetate (10.8 mL, 0.084 mol) was added while maintaining the internal temperature at 22 to 27° C., and the mixture was stirred at 20° C. for 30 min and then cooled to 0° C. After addition of the solution of methyl 5-bromopyrazine-2-carboxylate (II, 7.23 g, 0.033 mol) in DMA (106 mL) to the mixture, the resulting mixture was warmed to 20° C. Copper bromide (CuBr, 10.0 g, 0.070 mol) was added in fifth portions over 1 h followed by stirring the mixture for 30 min. The reaction mixture was transferred into a pre-cooled (ice bath) mixture of an aqueous sodium chloride solution (6.3%, 111 g), concentrated hydrochloric acid (29.4 mL) and toluene (140 mL), and the resulting mixture was vigorously stirred. The organic layer was separated and washed twice with aqueous sodium chloride solutions (5.7%, 70 g and 2.9%, 70 g) to afford 136 g of a toluene solution of methyl 5-(2-ethoxy-1,1-difluoro-2-oxoethyl)pyrazine-2-carboxylate (III).
Name
Quantity
0.91 mL
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step Two
Quantity
7.23 g
Type
reactant
Reaction Step Three
Name
Quantity
106 mL
Type
solvent
Reaction Step Three
Quantity
111 g
Type
reactant
Reaction Step Four
Quantity
29.4 mL
Type
reactant
Reaction Step Four
Quantity
140 mL
Type
solvent
Reaction Step Four
Quantity
35 mL
Type
reactant
Reaction Step Five
Name
Quantity
4.58 g
Type
catalyst
Reaction Step Five
Name
Copper bromide
Quantity
10 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
COCCOCCOCCOC.C[Si](Br)(C)C.Br[C:19]([F:26])([F:25])[C:20]([O:22][CH2:23][CH3:24])=[O:21].Br[C:28]1[N:29]=[CH:30][C:31]([C:34]([O:36][CH3:37])=[O:35])=[N:32][CH:33]=1.[Cl-].[Na+].Cl>CC(N(C)C)=O.[Zn].[Cu](Br)Br.C1(C)C=CC=CC=1>[CH2:23]([O:22][C:20](=[O:21])[C:19]([C:28]1[N:29]=[CH:30][C:31]([C:34]([O:36][CH3:37])=[O:35])=[N:32][CH:33]=1)([F:26])[F:25])[CH3:24] |f:4.5|

Inputs

Step One
Name
Quantity
0.91 mL
Type
reactant
Smiles
C[Si](C)(C)Br
Step Two
Name
Quantity
10.8 mL
Type
reactant
Smiles
BrC(C(=O)OCC)(F)F
Step Three
Name
Quantity
7.23 g
Type
reactant
Smiles
BrC=1N=CC(=NC1)C(=O)OC
Name
Quantity
106 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Four
Name
Quantity
111 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
29.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
140 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
35 mL
Type
reactant
Smiles
COCCOCCOCCOC
Name
Quantity
4.58 g
Type
catalyst
Smiles
[Zn]
Step Six
Name
Copper bromide
Quantity
10 g
Type
catalyst
Smiles
[Cu](Br)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 70° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature at 22 to 27° C.
STIRRING
Type
STIRRING
Details
the mixture was stirred at 20° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was warmed to 20° C
STIRRING
Type
STIRRING
Details
by stirring the mixture for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
a pre-cooled
STIRRING
Type
STIRRING
Details
the resulting mixture was vigorously stirred
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed twice with aqueous sodium chloride solutions (5.7%, 70 g and 2.9%, 70 g)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(C(F)(F)C=1N=CC(=NC1)C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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